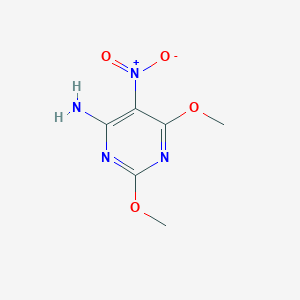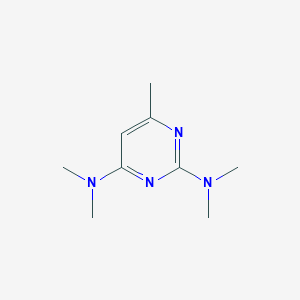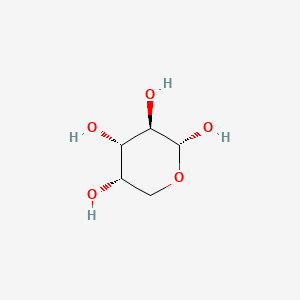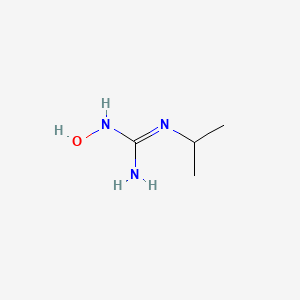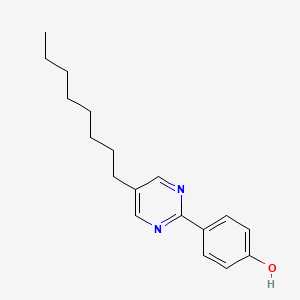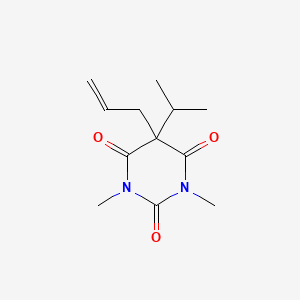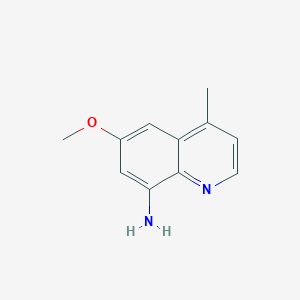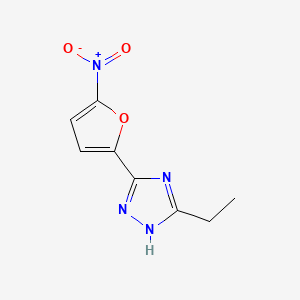
1,2-苯二甲硫醇
描述
1,2-Benzenedimethanethiol is an organic compound with the molecular formula C8H10S2. It is characterized by the presence of two thiol groups (-SH) attached to a benzene ring at the 1 and 2 positions. This compound is also known for its distinctive sulfurous odor and is used in various chemical applications.
科学研究应用
1,2-Benzenedimethanethiol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Industry: 1,2-Benzenedimethanethiol is used in the stabilization of quantum dots and in the synthesis of various sulfur-containing compounds.
作用机制
Target of Action
1,2-Benzenedimethanethiol, also known as 1,2-phenylenedimethanethiol, primarily targets lead sulfide (PbS) quantum dots . These quantum dots are nanoscale particles that exhibit unique optical and electronic properties due to their size, making them useful in various applications such as solar cells, transistors, and LEDs .
Mode of Action
The compound interacts with its targets by stabilizing the PbS quantum dots . This stabilization is achieved through the formation of a protective layer around the quantum dots, which prevents aggregation and maintains the quantum dots’ desirable properties .
Biochemical Pathways
It’s known that the compound plays a crucial role in thesynthesis of 1,3-dihydrobenzo[c]thiophene , a heterocyclic compound with potential applications in organic electronics due to its semiconducting properties .
Pharmacokinetics
Given its use in the stabilization of quantum dots and synthesis of organic compounds, it’s likely that these properties would be influenced by factors such as the compound’s concentration, the presence of other chemicals, and the specific conditions of the reaction .
Result of Action
The primary result of 1,2-Benzenedimethanethiol’s action is the stabilization of PbS quantum dots , which are characterized by their absorption and fluorescence spectra . Additionally, it aids in the synthesis of 1,3-dihydrobenzo[c]thiophene .
Action Environment
The action, efficacy, and stability of 1,2-Benzenedimethanethiol can be influenced by various environmental factors. For instance, the compound’s ability to stabilize PbS quantum dots can be affected by the presence of other chemicals, temperature, and pH . Moreover, safety precautions must be taken when handling this compound due to its potential to irritate the skin, eyes, and respiratory system .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedimethanethiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydrosulfide in the presence of a solvent such as ethanol. The reaction proceeds as follows:
C6H5CH2Cl+NaSH→C6H5CH2SH+NaCl
The resulting benzyl mercaptan is then further reacted with sodium hydrosulfide to yield 1,2-Benzenedimethanethiol.
Industrial Production Methods
Industrial production of 1,2-Benzenedimethanethiol typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,2-Benzenedimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 1,2-benzenedimethyldisulfide.
Reduction: Formation of thiolate salts.
Substitution: Formation of alkyl or acyl derivatives of 1,2-Benzenedimethanethiol.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedimethanethiol
- 1,4-Benzenedimethanethiol
- Benzene-1,2-dithiol
Uniqueness
1,2-Benzenedimethanethiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and properties compared to its isomers. The 1,2-configuration allows for specific interactions in coordination chemistry and unique reactivity in organic synthesis.
属性
IUPAC Name |
[2-(sulfanylmethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJWFWSBENPGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961655 | |
| Record name | (1,2-Phenylene)dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41383-84-0, 2388-68-3 | |
| Record name | 1,2-Benzenedimethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041383840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-phenylenedimethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2-Phenylene)dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedimethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BENZENEDIMETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4DB7H3QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 1,2-benzenedimethanethiol in material science?
A1: 1,2-Benzenedimethanethiol can be used to functionalize carbon nanotubes (CNTs), both single-walled (SWNT) and multi-walled (MWCNT). The aromatic ring of 1,2-benzenedimethanethiol interacts with the CNT surface through π-π stacking, anchoring the molecule. The thiol groups are then available for further reactions, such as attaching quantum dots (QD) like PbS. This attachment allows for the development of novel nanocomposites with potentially useful optical properties, as demonstrated by the observed quenching of PbS-QD fluorescence through FRET to the CNT. [, ]
Q2: How does 1,2-benzenedimethanethiol interact with iron-sulfur clusters, and what are the implications?
A2: Research using 1,2-benzenedimethanethiol as part of a model system showed that nitric oxide (NO) can react with iron-sulfur clusters like those found in Rieske centers, leading to their disassembly. This reaction forms dinitrosyl iron complexes (DNICs). The study demonstrated this by reacting NO with a Rieske cluster model complex containing 1,2-benzenedimethanethiol. This reaction resulted in the formation of various DNICs, highlighting the potential susceptibility of iron-sulfur clusters to NO-induced degradation. []
Q3: Can 1,2-benzenedimethanethiol be used in organic synthesis, and if so, how?
A3: Yes, 1,2-benzenedimethanethiol is a valuable reagent for protecting carbonyl groups in organic synthesis. It reacts with aldehydes and ketones in the presence of a catalyst like ferric chloride on silica gel to form 1,5-dihydro-2,4-benzodithiepines. These derivatives are generally stable and can be easily purified, making them useful for various synthetic applications. [, , ]
Q4: Are there computational studies on 1,2-benzenedimethanethiol derivatives?
A4: While specific computational studies focusing solely on 1,2-benzenedimethanethiol might be limited, research on its derivatives exists. For instance, studies have explored the cocrystallization behavior of diastereomers in a series of 2(5H)-furanone bis-thioethers derived from 1,2-benzenedimethanethiol. [] These investigations can provide insights into the structural properties and potential applications of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


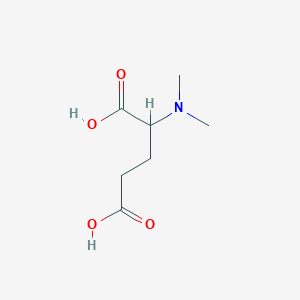
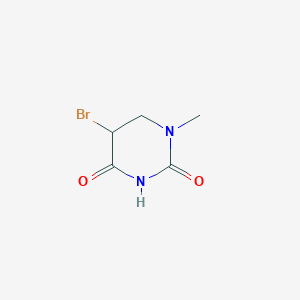

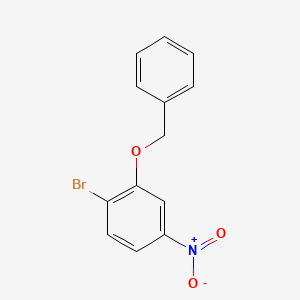
![4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline](/img/structure/B1619095.png)
